![molecular formula C11H6ClF2N3O B1674252 ICA 069673 CAS No. 582323-16-8](/img/structure/B1674252.png)
ICA 069673
Overview
Description
ICA 069673 is a chemical compound known for its role as a potassium channel activator, specifically targeting the KCNQ2 and KCNQ3 channels. It demonstrates greater selectivity for KV7.2/7.3 over KV7.3/KV7.5 channels, with EC50 values of 0.69 μM and 14.3 μM, respectively . This compound is used primarily in scientific research to study its effects on potassium channels and related physiological processes.
Mechanism of Action
Target of Action
The primary target of ICA 069673 is the KCNQ2/Q3 potassium channel . These channels are crucial for maintaining the resting membrane potential and regulating the excitability of neurons .
Mode of Action
This compound acts as an activator of the KCNQ2/Q3 potassium channel . It demonstrates greater selectivity for KV7.2/7.3 over KV7.3/KV7.5, with EC50s of 0.69 μM and 14.3 μM, respectively .
Biochemical Pathways
By activating the KCNQ2/Q3 potassium channels, this compound influences the potassium ion flow across the cell membrane . This action can lead to hyperpolarization of the resting membrane potential, reducing the excitability of neurons .
Pharmacokinetics
It is known to beorally active , suggesting that it can be absorbed through the digestive tract.
Result of Action
This compound inhibits spontaneous phasic and nerve-evoked contractions in guinea pig detrusor smooth muscle (DSM) . It also decreases the global intracellular Ca (2+) concentration in DSM cells . In addition, it has been found to be active in rodent epilepsy models .
Biochemical Analysis
Biochemical Properties
ICA 069673 plays a significant role in biochemical reactions, particularly in the regulation of potassium channels. It interacts with the KV7.2 and KV7.3 subunits of the KCNQ2/Q3 potassium channels . The nature of these interactions involves the activation of these channels, leading to a decrease in neuronal excitability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting spontaneous phasic and nerve-evoked contractions in guinea pig detrusor smooth muscle (DSM) cells . It also decreases the global intracellular Ca (2+) concentration in DSM cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by activating the KCNQ2/Q3 potassium channels . This activation leads to a decrease in neuronal excitability, which is crucial in the treatment of conditions such as epilepsy .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit spontaneous phasic and nerve-evoked contractions in DSM cells
Preparation Methods
The synthesis of ICA 069673 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of aromatic compounds.
Introduction of Functional Groups: Functional groups such as chloro, fluoro, and amide are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a high purity level.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ICA 069673 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions are common, especially for introducing or modifying functional groups such as chloro and fluoro groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antiepileptic Properties
Research indicates that ICA 069673 can effectively reduce excitability in neurons, making it a candidate for treating epilepsy. In studies involving mouse nodose neurons, this compound enhanced the density of M-current (I_M), accelerated activation, and delayed deactivation in a concentration-dependent manner. This led to a significant reduction in action potential firing rates under sustained stimulation conditions .
Case Study:
- Title: Effects of this compound on Neuronal Excitability
- Findings: The compound caused a threefold increase in the minimal depolarizing current required to evoke action potentials, demonstrating its potential as an antiepileptic agent .
Detrusor Muscle Function
This compound has been studied for its effects on detrusor smooth muscle cells, where it was found to hyperpolarize the membrane potential and inhibit spontaneous contractions. This suggests potential applications in treating urinary disorders characterized by overactive bladder conditions.
Case Study:
- Title: Selective KCNQ2/3 Channel Opener in Detrusor Muscle
- Findings: The compound significantly reduced spontaneous action potentials in isolated guinea pig detrusor muscle cells, indicating a therapeutic role in managing bladder hyperactivity .
Pulmonary Artery Relaxation
This compound has demonstrated efficacy in relaxing pulmonary arteries through its action on Kv7 channels. This effect is particularly relevant for conditions involving pulmonary hypertension.
Data Table: Effects of this compound on Pulmonary Artery Relaxation
Concentration (μM) | Relaxation (%) | pEC50 |
---|---|---|
0.1 | 25 | 5.21 |
1 | 50 | |
10 | 99 |
The data indicates that this compound induces a concentration-dependent relaxation effect on pulmonary arteries, with an EC50 value around 6.2 μM .
Summary of Findings
The compound this compound exhibits significant promise across various applications:
- Neurology: Potential treatment for epilepsy by reducing neuronal excitability.
- Smooth Muscle Physiology: Effective in managing overactive bladder conditions through inhibition of detrusor muscle contractions.
- Cardiovascular Health: Demonstrated ability to relax pulmonary arteries, suggesting utility in treating pulmonary hypertension.
Comparison with Similar Compounds
ICA 069673 is compared with other potassium channel activators such as retigabine and ML213. Unlike retigabine, which targets the pore region of the channels, this compound targets the voltage-sensing domain, leading to different stoichiometry and activation mechanisms . Similar compounds include:
Retigabine: A potassium channel activator that binds within the pore region.
This compound’s unique targeting of the voltage-sensing domain makes it a valuable tool for studying the physiological and pharmacological modulation of potassium channels.
Biological Activity
Overview
ICA 069673, chemically known as N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide, is a selective opener of voltage-gated potassium channels KCNQ2 and KCNQ3 (KV7.2/KV7.3). It has demonstrated significant potential in modulating neuronal excitability and has been investigated for its therapeutic applications in conditions such as epilepsy and visceral disorders.
This compound operates primarily by enhancing the M-current (), which is crucial for reducing neuronal excitability. The compound exhibits an EC50 of approximately 0.69 μM, showcasing a 20-fold selectivity for KV7.2/KV7.3 channels over KV7.3/KV7.5 channels, with no significant activity on cardiac ion channels .
Key Findings from Research
- Hyperpolarization and Inhibition of Action Potentials : Studies have shown that this compound hyperpolarizes the resting membrane potential and inhibits spontaneous action potentials in isolated guinea pig detrusor muscle (DSM) cells . This effect is attributed to the activation of KV7.2/KV7.3 channels, which decreases excitability in visceral sensory neurons .
- Concentration-Dependent Effects : The compound's effects are concentration-dependent, where higher concentrations lead to greater inhibition of spontaneous contractions in DSM tissues .
- Impact on Neuronal Excitability : In experiments involving mouse nodose neurons, this compound was found to increase the density of , accelerate activation, and delay deactivation of M-channels, effectively suppressing excitability and enhancing spike accommodation .
- Stoichiometry Requirement : It was determined that a full complement of four drug-sensitive subunits is necessary for maximal sensitivity to this compound, indicating a complex interaction at the molecular level that influences its efficacy .
Case Studies
Several studies have explored the biological activity of this compound across different experimental setups:
- Guinea Pig Detrusor Muscle Study : A study utilized Western blot analysis and immunocytochemistry to confirm the presence of KV7.2 and KV7.3 in DSM cells. The application of this compound significantly inhibited both spontaneous and nerve-evoked contractions in a concentration-dependent manner .
- Mouse Nodose Neurons : Another research focused on the effects of this compound on vagal sensory neurons, demonstrating its ability to negatively shift voltage-dependent activation curves and increase the minimal depolarizing current required to evoke action potentials .
Summary of Biological Activity
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Details |
---|---|
Channel Selectivity | Selective for KV7.2/KV7.3 (20-fold over KV7.3/KV7.5) |
EC50 Value | 0.69 μM |
Effects on Membrane Potential | Hyperpolarizes resting membrane potential |
Inhibition of Action Potentials | Reduces spontaneous action potentials in isolated cells |
Impact on Neuronal Excitability | Enhances density; suppresses excitability |
Required Subunit Composition | Four drug-sensitive subunits required for maximal effect |
Properties
IUPAC Name |
N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSHMFXVWTQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582323-16-8 | |
Record name | ICA-069673 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICA-069673 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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